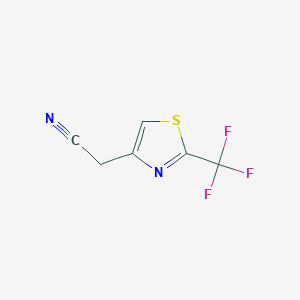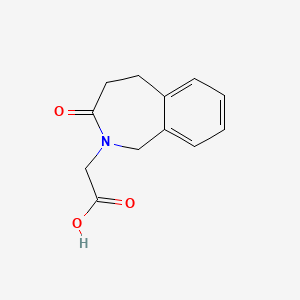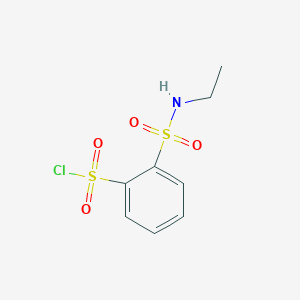
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride, also known as ESC or ESB, is a chemical compound with the molecular formula C8H10ClNO4S2. It appears as a powder and is stored at room temperature . This compound is used in various research areas, including pharmaceutical, chemical, and biological studies.
Molecular Structure Analysis
The molecular structure of 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride can be represented by the SMILES notation:CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl . The compound has a molecular weight of 283.76 . Chemical Reactions Analysis
While specific chemical reactions involving 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride are not detailed in the retrieved sources, it’s worth noting that benzene derivatives, like this compound, often undergo electrophilic substitution reactions . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride is a powder that is stored at room temperature . Its molecular formula is C8H10ClNO4S2 and it has a molecular weight of 283.76 .Applications De Recherche Scientifique
Catalytic Systems for Synthesis
Sulfonic acid functionalized imidazolium salts combined with FeCl3, such as 1,3-disulfonic acid benzimidazolium chloride, have been used as highly efficient catalytic systems. These systems catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, providing a green oxidant alternative in the synthesis of benzimidazole derivatives. This method offers a sustainable approach with high yields and shorter reaction times under room temperature conditions, promoting green chemistry practices (Khazaei et al., 2011).
Oxidative Conversion of Sulfur Compounds
Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide (TCBDA) have shown efficacy in the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This method provides a mild, efficient, and practical approach for synthesizing aryl or heteroarylsulfonyl chlorides, thereby offering an attractive and complementary method to existing synthesis techniques (Veisi et al., 2011).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation has been performed in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids using 4-methyl benzenesulfonyl chloride. This method enhances the reactivity of substrates, yielding almost quantitative outcomes of diaryl sulfones under ambient conditions. The research delves into the interaction of Lewis acidic species of the ionic liquid with HCl formed during the sulfonylation reaction, providing insights into the mechanistic details of the reaction (Nara et al., 2001).
Propriétés
IUPAC Name |
2-(ethylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZYWKIJDTDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




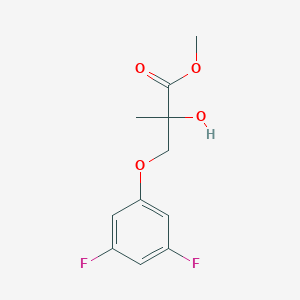
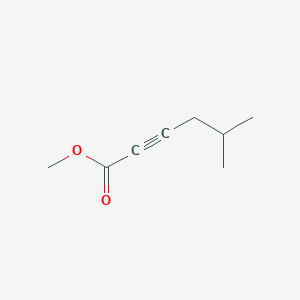
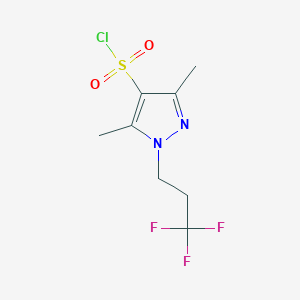
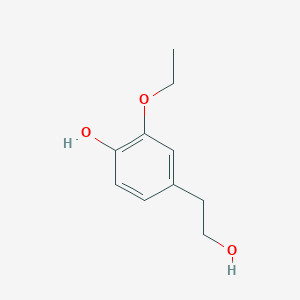
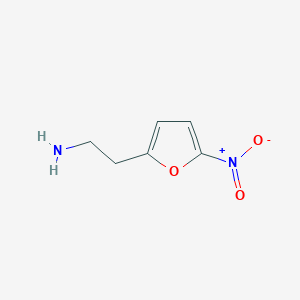
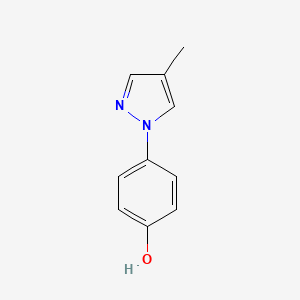
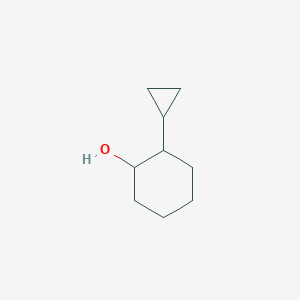
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
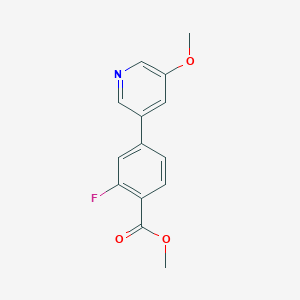
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
